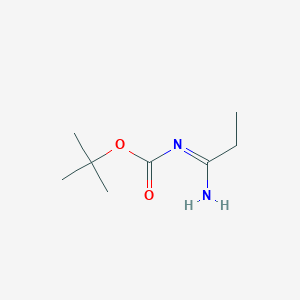

tert-butyl N-propanimidoylcarbamate

Description

tert-Butyl N-propanimidoylcarbamate is a carbamate derivative featuring a tert-butyl group and a propanimidoyl substituent. The tert-butyl group is widely used as a protective moiety for amines due to its stability under basic and acidic conditions, enabling selective deprotection in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl (NZ)-N-(1-aminopropylidene)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5-6(9)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOIQLZINZJVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/C(=O)OC(C)(C)C)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-propanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with propanimidoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-propanimidoylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted carbamates .

Scientific Research Applications

Overview

Tert-butyl N-propanimidoylcarbamate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmaceutical applications. Its unique structural features allow it to interact with biological systems, making it a candidate for therapeutic development.

Medicinal Chemistry

This compound is primarily studied for its potential as a bioactive compound. The incorporation of the tert-butyl group is significant in enhancing the lipophilicity and metabolic stability of drug candidates, which can lead to improved pharmacokinetic properties .

Case Studies:

- Neuroprotective Effects: A study demonstrated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells. These compounds were shown to reduce cell death and inflammatory markers in models of neurodegenerative diseases, suggesting potential therapeutic roles in conditions like Alzheimer's disease.

- Antimicrobial Activity: Research has indicated that derivatives of this compound possess antimicrobial properties, demonstrating activity against various bacterial strains. This highlights its potential use in developing new antibiotics or treatments for infections .

Synthesis and Chemical Reactions

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its reactivity can be exploited in various coupling reactions, enabling the formation of more complex structures essential for drug development.

| Activity Type | Mechanism | Findings |

|---|---|---|

| Neuroprotection | Reduces oxidative stress and inflammation | Significant reduction in cell death observed |

| Antimicrobial | Inhibits bacterial growth | Notable activity against multiple bacterial strains |

| Enzymatic Inhibition | Inhibits β-secretase and acetylcholinesterase | Potential applications in neurodegenerative diseases |

Mechanism of Action

The mechanism of action of tert-butyl N-propanimidoylcarbamate involves the formation of a stable carbamate linkage. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Comparative Properties of tert-Butyl Carbamate Derivatives

Key Observations:

Structural Diversity :

- The tert-butyl carbamate framework accommodates diverse substituents (e.g., pyrrolidine, pyridinyl, chloropyrimidinyl), enabling tailored applications in drug discovery and materials science .

- The propanimidoyl group in the target compound may enhance hydrogen-bonding or coordination properties compared to analogs like the pyridinyl or chloropyrimidinyl derivatives .

The tert-butyl group’s steric bulk likely contributes to this stability . Functional groups such as chloropyrimidinyl (in ) or hydroxycarbamimidoyl (in ) may confer unique reactivity (e.g., nucleophilic substitution or metal chelation).

Toxicology and Safety: Limited toxicological data are available for most analogs.

Synthetic Utility :

- tert-Butyl carbamates are commonly used as protective groups. The ease of deprotection (e.g., using trifluoroacetic acid) varies with substituent electronic effects .

Biological Activity

Introduction

tert-butyl N-propanimidoylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and physicochemical properties.

Chemical Structure and Properties

This compound can be described by its chemical structure, which includes a tert-butyl group attached to a propanimidoylcarbamate moiety. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 172.23 g/mol |

| Boiling Point | Not specified |

| Solubility | Varies (depends on solvent) |

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the tert-butyl group often exhibit enhanced binding affinity due to steric effects, potentially leading to increased biological efficacy.

Case Studies

- Inhibition of Enzymatic Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

The physicochemical properties of this compound play a crucial role in its biological activity:

- Lipophilicity : The tert-butyl group increases lipophilicity, which can enhance membrane permeability and bioavailability.

- Metabolic Stability : The structure may influence metabolic pathways, potentially leading to prolonged action within biological systems.

This compound exhibits promising biological activities that warrant further investigation. Its unique structural features contribute to its potential as a therapeutic agent in various medical applications, including enzyme inhibition, antimicrobial activity, and anti-inflammatory effects. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.